molecular formula C8H6N2O3 B1480241 6-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 37039-74-0

6-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1480241
CAS No.: 37039-74-0
M. Wt: 178.14 g/mol
InChI Key: BNPYKEXAKJRRKS-UHFFFAOYSA-N
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Description

6-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antimycobacterial activity

Mode of Action

It is known that similar compounds exhibit antimycobacterial activity This suggests that the compound may interact with its targets in a way that inhibits the growth or survival of mycobacteria

Biochemical Pathways

Similar compounds have been shown to exhibit antimycobacterial activity , suggesting that the compound may affect pathways related to the growth or survival of mycobacteria

Result of Action

Similar compounds have been shown to exhibit antimycobacterial activity , suggesting that the compound may inhibit the growth or survival of mycobacteria at the molecular and cellular levels.

Biological Activity

6-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of pyrimidine derivatives known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound features a pyrimidine ring substituted with a furan moiety. This unique structural arrangement is thought to contribute to its biological efficacy.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related pyrimidine derivatives have shown promising results against various cancer cell lines. A notable investigation demonstrated that certain pyrimidine derivatives could inhibit the proliferation of colorectal cancer cells (IC50 values ranging from 0.052 to 0.084 µM) and induce apoptosis in these cells .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored in various studies. Compounds in this class have shown effectiveness against a range of bacterial and fungal pathogens. In vitro assays demonstrated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been documented. Research indicates that these compounds may inhibit key inflammatory pathways, including the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in various inflammatory diseases .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Kinases : Some derivatives have been shown to inhibit tyrosine kinases such as c-Met and VEGFR-2, which are involved in cancer progression and angiogenesis .
  • Interaction with DNA Repair Mechanisms : The compound's analogs have been studied as inhibitors of poly(ADP-ribose) polymerases (PARP), which play a critical role in DNA repair processes .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on HCT116 colorectal cancer cells.
    • Findings : Compounds showed significant inhibition of cell growth and induced apoptosis through the activation of caspase pathways.
  • Investigation into Antimicrobial Properties :
    • Objective : To assess the antibacterial efficacy against Staphylococcus aureus and Escherichia coli.
    • Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against S. aureus.

Research Findings Summary Table

Activity TypeTarget Pathway/MechanismReference
Anticancerc-Met/VEGFR-2 inhibition
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryPI3K pathway inhibition
DNA Repair InhibitionPARP inhibition

Scientific Research Applications

Medicinal Chemistry

6-(Furan-2-yl)pyrimidine-2,4(1H,3H)-dione has been explored for its potential as a therapeutic agent in treating various diseases:

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study showed that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications on the furan or pyrimidine moieties could enhance antimicrobial efficacy .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that certain derivatives showed cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The mechanisms involved include the induction of apoptosis and cell cycle arrest at the G1 phase. Notably, compounds with specific substitutions exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Enzyme Inhibition

Recent studies have focused on the role of this compound as an inhibitor of key enzymes involved in disease processes. For instance, it has been evaluated for its inhibitory activity against poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. Inhibitors of PARP have shown promise in enhancing the efficacy of chemotherapy by compromising cancer cell DNA repair capabilities .

Synthetic Applications

The compound serves as a valuable building block in organic synthesis:

Synthesis of Novel Derivatives

Researchers have utilized this compound to synthesize various novel derivatives with enhanced biological activities. For example, through multicomponent reactions, new analogues have been developed that exhibit improved pharmacological profiles compared to their precursors .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
AnticancerCytotoxic effects on HeLa and MCF-7 cells
Enzyme InhibitionInhibition of PARP activity

Case Study 1: Antimicrobial Efficacy

A research study evaluated the antimicrobial activity of various derivatives of this compound against clinical isolates. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential for development into therapeutic agents for bacterial infections.

Case Study 2: Anticancer Mechanism

In another study focusing on anticancer mechanisms, derivatives were tested for their ability to induce apoptosis in cancer cell lines. Flow cytometry analysis revealed increased annexin V positivity in treated cells compared to controls, confirming the induction of programmed cell death.

Properties

IUPAC Name

6-(furan-2-yl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7-4-5(9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPYKEXAKJRRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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